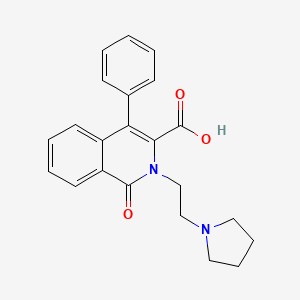![molecular formula C48H33NO3P2 B15212856 (2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine oxide)](/img/structure/B15212856.png)
(2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine oxide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine oxide): is a complex organic compound with significant applications in various scientific fields. It is known for its unique structure, which includes a carbazole moiety and a dibenzofuran backbone, making it a valuable ligand in coordination chemistry and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine oxide) typically involves multi-step reactions. One common method includes:
Bromination: The initial step involves the bromination of carbazole using N-bromosuccinimide in the presence of sulfuric acid and acetic acid at 60°C for 0.5 hours.
Coupling Reaction: The brominated carbazole is then coupled with dibenzofuran in the presence of copper and potassium carbonate in nitrobenzene at 190°C for 48 hours.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety.
Reduction: Reduction reactions can occur at the phosphine oxide groups.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-quinone derivatives, while reduction can produce phosphine derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound serves as a ligand in various catalytic processes, enhancing the reactivity and selectivity of metal catalysts.
Coordination Chemistry: It forms stable complexes with transition metals, useful in studying metal-ligand interactions.
Biology and Medicine:
Drug Development: Its unique structure makes it a candidate for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry:
Material Science: The compound is used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism by which (2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine oxide) exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, enhancing reaction rates and selectivity. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalysis .
Comparaison Avec Des Composés Similaires
(2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine): Similar structure but lacks the oxide groups.
(2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine sulfide): Contains sulfide groups instead of oxide.
Uniqueness: The presence of phosphine oxide groups in (2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine oxide) enhances its ability to act as a ligand, providing greater stability and reactivity in catalytic processes compared to its analogs .
Propriétés
Formule moléculaire |
C48H33NO3P2 |
|---|---|
Poids moléculaire |
733.7 g/mol |
Nom IUPAC |
9-[4,6-bis(diphenylphosphoryl)dibenzofuran-2-yl]carbazole |
InChI |
InChI=1S/C48H33NO3P2/c50-53(35-18-5-1-6-19-35,36-20-7-2-8-21-36)45-31-17-28-41-42-32-34(49-43-29-15-13-26-39(43)40-27-14-16-30-44(40)49)33-46(48(42)52-47(41)45)54(51,37-22-9-3-10-23-37)38-24-11-4-12-25-38/h1-33H |
Clé InChI |
BHHSGVMOSLIEGA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C4C=C(C=C5P(=O)(C6=CC=CC=C6)C7=CC=CC=C7)N8C9=CC=CC=C9C1=CC=CC=C18 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


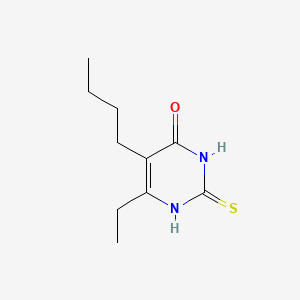
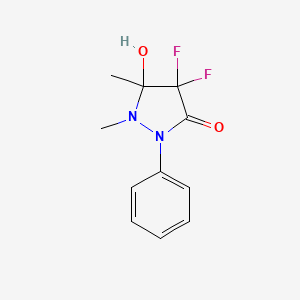

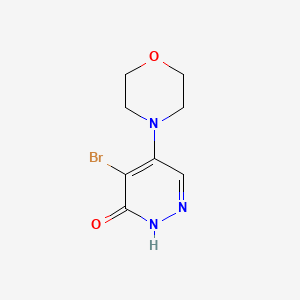
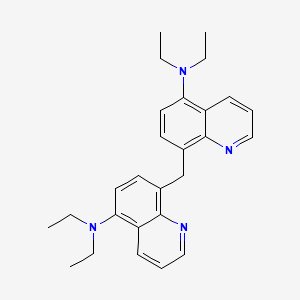
![4-Chloro-5-{[(2-methylprop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B15212804.png)

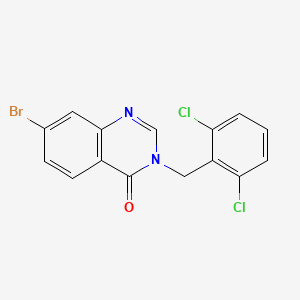

![5-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid](/img/structure/B15212838.png)
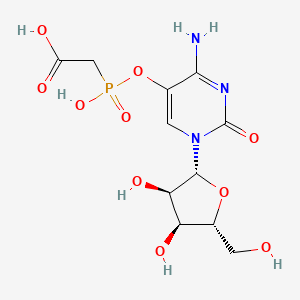
![4-(Ethylsulfanyl)-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B15212846.png)
